N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

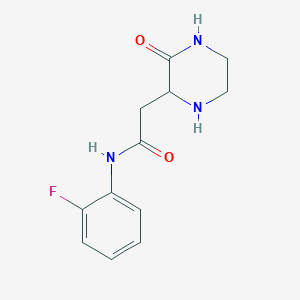

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a fluorinated acetamide derivative featuring a 3-oxopiperazine core. The compound’s structure combines a 2-fluorophenyl group attached to an acetamide moiety, which is further linked to a piperazin-2-one ring.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-8-3-1-2-4-9(8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPRDDUHXFAFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

Formation of the Piperazinyl Acetamide Core: This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under controlled conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazinyl acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide may have various applications in scientific research, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological effects.

Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the piperazinyl acetamide moiety might interact with active sites or binding pockets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring and modifications to the piperazine/acetamide backbone. Key examples include:

*Calculated based on analogous structures. †Estimated using . ‡Derived from .

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent (moderate electron-withdrawing) may enhance metabolic stability compared to chlorine (stronger electron-withdrawing) or nitro groups (very strong electron-withdrawing). This could influence pharmacokinetics and receptor binding .

Physicochemical Properties

- logP and Solubility: The fluorine-substituted compound (logP ~ -0.27) is less polar than the nitro analog (logP = -0.56), suggesting better lipid solubility. However, both may exhibit moderate aqueous solubility due to hydrogen-bonding capacity (3 donors/5 acceptors) .

- Polar Surface Area (PSA) : The 3-oxopiperazine core contributes to a PSA of ~60 Ų, which aligns with compounds capable of crossing the blood-brain barrier .

Pharmacological Implications

- GPCR Modulation: Pyridazinone-acetamide hybrids (e.g., ) act as formyl peptide receptor (FPR) agonists, indicating possible applications in inflammation or immune regulation.

- Neuroactive Potential: Piperazine derivatives are frequently explored for CNS targets, such as HDAC inhibition (see ), which could extend to fluorophenyl variants.

Biological Activity

N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₃H₁₄FN₃O₂

- Molecular Weight : 251.27 g/mol

Its structure includes a piperazine ring and a fluorophenyl group, which are crucial for its biological activity.

Research indicates that this compound interacts with various molecular targets in biological systems. The presence of the fluorine atom enhances binding affinity to enzymes or receptors, potentially increasing selectivity and potency in inhibiting specific biological pathways .

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties.

Anticancer Activity

This compound has been investigated for its anticancer potential. A related study highlighted that modifications to the phenyl ring significantly enhance the compound's potency as an inhibitor of certain enzymes involved in cancer progression . Specifically, it has been shown to inhibit α-L-fucosidases with IC50 values in the low micromolar range, indicating strong inhibitory effects against cancer cell lines .

Case Studies and Research Findings

- Inhibition Studies : A structure-activity relationship (SAR) study revealed that the introduction of a fluorine atom on the phenyl ring increases the compound's selectivity and potency against specific enzymes. The compound exhibited an IC50 value as low as 0.0079 μM against human lysosomal α-L-fucosidase, showcasing its potential as a therapeutic agent in cancer treatment .

- Pharmacodynamic Modeling : A pharmacodynamic model was developed to assess the inter-individual variability in drug response among subjects treated with similar compounds. This model highlighted significant differences in efficacy based on individual genetic factors, emphasizing the need for personalized approaches in drug development involving this compound .

Comparative Analysis of Related Compounds

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (α-L-fucosidase Inhibitor) | 0.0079 |

| N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide | Antimicrobial | Not specified |

| N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide | Anticancer | Not specified |

Future Directions

Further research is warranted to elucidate the complete mechanisms underlying the biological activities of this compound. Investigating its interactions with other molecular targets and conducting in vivo studies will be crucial for assessing its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.